1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: Chemical Structure, Physicochemical Properties, and Pharmacological Applications
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: Chemical Structure, Physicochemical Properties, and Pharmacological Applications
Executive Summary
Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of heterocyclic scaffolds in medicinal chemistry due to their strict bioisosterism with endogenous purines[1]. Among these, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine stands out as a highly functionalized derivative. The strategic placement of a methyl group at the N1 position and a methylsulfanyl (methylthio) ether at the C2 position drastically alters the electronic distribution, hydrogen-bonding capacity, and steric bulk of the core scaffold.
As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of this compound. This guide synthesizes its physicochemical profiling, step-by-step synthetic methodology, analytical characterization, and emerging pharmacological relevance—specifically its role in modulating purinergic signaling via ectonucleotidase inhibition.
Structural Identity & Physicochemical Profiling
The core of the molecule is an imidazo[4,5-c]pyridine ring system, where a pyridine ring is fused to an imidazole ring. The IUPAC nomenclature dictates that the pyridine nitrogen is designated as N5. The substituents include a tertiary amine configuration at N1 (via methylation) and a thioether at C2.
By eliminating the hydrogen-bond donor capacity at N1 and occupying the C2 position with a lipophilic methylthio group, the molecule exhibits enhanced membrane permeability and a distinct target-binding profile compared to its unsubstituted parent compound.
Table 1: Physicochemical and Structural Properties
| Property | Value | Scientific Rationale / Implication |
| IUPAC Name | 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine | Standardized nomenclature defining the exact regiochemistry of the 3-deazapurine core. |
| Molecular Formula | C8H9N3S | Confirmed via high-resolution mass spectrometry (HRMS)[2]. |
| Molecular Weight | 179.24 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| Exact Mass | 179.0517 g/mol | Utilized for precise isotopic identification in LC-MS/MS workflows[2]. |
| Hydrogen Bond Donors | 0 | The N1 methylation removes the intrinsic imidazole N-H donor, increasing lipophilicity. |
| Hydrogen Bond Acceptors | 3 | N3, N5, and the sulfur atom remain available for target kinase/enzyme interactions. |
| Protonation Site | N5 (Pyridine Nitrogen) | 13 C NMR studies confirm that protonation occurs preferentially at the N5 position, dictating its pKa and salt-formation behavior[3]. |
Synthetic Methodology & Workflow
The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine requires strict regiocontrol. The protocol below outlines a highly efficient, four-step linear sequence starting from a commercially available pyridine derivative. Every step is designed as a self-validating system to ensure maximum yield and purity.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution ( SNAr )
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Reagents: 4-chloro-3-nitropyridine, Methylamine ( MeNH2 ), Triethylamine, THF.
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Procedure: Dissolve 4-chloro-3-nitropyridine in THF. Add triethylamine (1.5 eq) followed by a slow infusion of methylamine (1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.
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Causality: The strong electron-withdrawing nature of the ortho-nitro group highly activates the C4-chlorine for SNAr . The reaction is self-validating; the displacement of the chlorine atom results in a distinct color shift and a highly polar product easily monitored via TLC.
Step 2: Nitro Reduction
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Reagents: H2 gas, 10% Pd/C catalyst, Methanol.
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Procedure: Degas the solution of 4-(methylamino)-3-nitropyridine in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter over Celite and concentrate.
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Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without over-reducing the pyridine ring. The byproduct is exclusively water, eliminating the need for complex chromatographic purification and yielding the critical vicinal diamine: 3-amino-4-(methylamino)pyridine.
Step 3: Thermodynamic Imidazole Ring Closure
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Reagents: Carbon disulfide ( CS2 ), Potassium hydroxide (KOH), Ethanol.
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Procedure: Reflux the vicinal diamine with excess CS2 and KOH in ethanol for 16 hours. Neutralize with dilute HCl to precipitate the product.
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Causality: CS2 acts as a highly efficient one-carbon electrophilic synthon. The diamine attacks the CS2 , and subsequent elimination of H2S drives the reaction into a thermodynamic sink, forming the highly stable 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione intermediate.
Step 4: Regioselective S-Alkylation
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Reagents: Methyl iodide (MeI), Potassium carbonate ( K2CO3 ), DMF.
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Procedure: Dissolve the 2-thione intermediate in DMF. Add K2CO3 (1.2 eq) and MeI (1.05 eq). Stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate.
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Causality: This step relies on Pearson's Hard-Soft Acid-Base (HSAB) theory. The thione-thiol tautomerism favors the thiolate anion in mild base. Because sulfur is a highly polarizable "soft" nucleophile, it rapidly and exclusively attacks the "soft" electrophile (MeI). This ensures strict regioselectivity for S-alkylation over N-alkylation, yielding the final product[2].
Diagram 1: Synthetic Workflow
Caption: Step-by-step synthetic workflow of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.
Analytical Characterization
To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The isolation of the specific regioisomer is confirmed by the distinct splitting patterns of the pyridine ring protons.
Table 2: 1H NMR Spectral Data Summary
Data recorded at room temperature, referencing standard literature values for the synthesized scaffold[2].
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Assignment |
| 2.78 | Singlet (s) | 3H | - | S−CH3 (Methylsulfanyl protons) |
| 3.62 | Singlet (s) | 3H | - | N−CH3 (N1-Methyl protons) |
| 7.06 | Doublet (d) | 1H | 5 Hz | C7-H (Pyridine ring proton) |
| 8.24 | Doublet (d) | 1H | 5 Hz | C6-H (Pyridine ring proton) |
| 8.82 | Broad Singlet (br s) | 1H | - | C4-H (Isolated pyridine proton) |
Diagnostic Rationale: The broad singlet at δ 8.82 is the hallmark of the C4 proton. Because it is isolated between the N3 and N5 nitrogen atoms, it does not exhibit standard vicinal coupling, serving as a self-validating marker that the imidazo[4,5-c]pyridine (3-deazapurine) topology was successfully formed[2].
Pharmacological Relevance: Purinergic Signaling Modulation
Imidazo[4,5-c]pyridines and their methylthio derivatives have gained significant traction as potent inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) [4][5].
NPP1 is an ecto-enzyme responsible for the hydrolysis of extracellular ATP into AMP and inorganic pyrophosphate (PPi). In the tumor microenvironment, the rapid breakdown of ATP prevents immune activation, while the subsequent conversion of AMP to Adenosine (via CD73) creates a highly immunosuppressive state.
By acting as a competitive bioisostere of ATP, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine binds to the active site of NPP1. The 2-methylthio group is critical here; it occupies a specific lipophilic pocket within the enzyme that mimics the binding of the natural purine base, drastically increasing the binding affinity ( Ki )[5].
Diagram 2: NPP1 Inhibition and Purinergic Pathway
Caption: Pharmacological mechanism of NPP1 inhibition by the imidazo[4,5-c]pyridine derivative.
References
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Title: New routes to 1H- and 3H-imidazo[4,5-c]pyridines by the thermal electrocyclic reaction of 1-azahexatriene systems Source: CLOCKSS / Heterocycles URL: [Link]
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Title: Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) Source: KU Leuven (Lirias) URL: [Link]
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Title: A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines Source: Australian Journal of Chemistry / ConnectSci URL: [Link]
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Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]
